molecular formula C9H12O3 B7903549 4-tert-butylfuran-2-carboxylic acid

4-tert-butylfuran-2-carboxylic acid

Cat. No.: B7903549
M. Wt: 168.19 g/mol
InChI Key: AGVWRIQQQWFTBZ-UHFFFAOYSA-N
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Description

4-tert-Butylfuran-2-carboxylic acid (CAS 59414-09-4) is a furan-based carboxylic acid with the molecular formula C9H12O3 and a molecular weight of 168.19 g/mol . As a carboxylic acid, this compound features a carboxyl group (-COOH) that is a key functional group in organic synthesis, allowing it to be readily converted into various derivatives such as acid chlorides, esters, and amides . Furan carboxylic acids, in general, are known to be produced through the oxidation of furfural . This compound is of significant interest in synthetic organic chemistry, particularly for the preparation of more complex molecules. Research indicates that structurally similar 5-tert-butylfuran-2-carboxylic acid esters serve as valuable precursors in the synthesis of halomethyl and phosphonomethyl derivatives . These derivatives subsequently undergo reactions with various nucleophilic agents, including secondary amines and sodium butanethiolate, to generate a diverse array of functionalized furan compounds . The tert-butyl group on the furan ring can influence the compound's electronic properties and steric bulk, which may be tailored for specific applications in material science or pharmaceutical research. This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-tert-butylfuran-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c1-9(2,3)6-4-7(8(10)11)12-5-6/h4-5H,1-3H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGVWRIQQQWFTBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=COC(=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Alkylation of Furan

The introduction of the tert-butyl group to the furan ring is typically achieved via Friedel-Crafts alkylation. Key reagents and conditions include:

  • Substrate : Furan (commercially available).

  • Alkylating agent : tert-Butyl chloride or bromide.

  • Catalyst : Lewis acids such as AlCl₃, FeCl₃, or BF₃·OEt₂.

  • Solvent : Dichloroethane (DCE), tetrahydrofuran (THF), or acetonitrile.

  • Temperature : 60–85°C for 8–24 hours.

Mechanism :
The Lewis acid activates the alkylating agent, generating a carbocation that undergoes electrophilic substitution at the furan’s 4-position. The reaction is highly regioselective due to the electron-donating nature of the oxygen atom in the furan ring.

Example Protocol :

  • Combine furan (1.0 equiv), tert-butyl chloride (1.2 equiv), and AlCl₃ (0.1 equiv) in DCE.

  • Reflux at 80°C for 12 hours.

  • Quench with H₂O/MeCN (1:1) and extract with ethyl acetate.

  • Purify via distillation to isolate 4-tert-butylfuran (yield: 72–85%).

Carboxylation of 4-tert-Butylfuran

The introduction of the carboxylic acid group at the 2-position involves carboxylation under high-pressure CO₂:

  • Reagents : CO₂ (1–5 atm), NaOH or KOH (base).

  • Solvent : Dimethylformamide (DMF) or THF.

  • Temperature : 100–120°C for 6–12 hours.

Mechanism :
The furan ring undergoes deprotonation at the 2-position by the base, followed by nucleophilic attack on CO₂ to form the carboxylate intermediate. Acid workup yields the free carboxylic acid.

Example Protocol :

  • Dissolve 4-tert-butylfuran (1.0 equiv) in THF with NaOH (2.0 equiv).

  • Pressurize with CO₂ (3 atm) and heat at 110°C for 10 hours.

  • Acidify with HCl (1 M) and extract with dichloromethane.

  • Recrystallize from ethanol/water to obtain 4-tert-butylfuran-2-carboxylic acid (yield: 68–78%).

Direct tert-Butylation of Furan-2-carboxylic Acid Derivatives

Acid-Catalyzed Esterification

This method employs tert-butyl acetate (t-BuOAc) as both solvent and alkylating agent in the presence of Brønsted acids:

  • Catalyst : Bis(trifluoromethanesulfonyl)imide (Tf₂NH) or H₂SO₄.

  • Conditions : 25–35°C for 24–48 hours.

Advantages :

  • Avoids hazardous reagents like oxalyl chloride.

  • Suitable for amino acid derivatives due to improved solubility.

Example Protocol :

  • Mix furan-2-carboxylic acid (1.0 equiv) with t-BuOAc (5.0 equiv) and Tf₂NH (1.1 equiv).

  • Stir at 30°C for 24 hours.

  • Neutralize with NaHCO₃ and extract with toluene.

  • Concentrate under reduced pressure to isolate the tert-butyl ester (yield: 86–92%).

Transesterification

For ester-protected intermediates, transesterification with tert-butanol is effective:

  • Reagents : tert-Butanol (5.0 equiv), H₂SO₄ (0.1 equiv).

  • Solvent : Toluene or xylenes.

  • Temperature : 110–130°C for 6–8 hours.

Example Protocol :

  • Reflux furan-2-carboxylic acid methyl ester (1.0 equiv) with tert-butanol (5.0 equiv) and H₂SO₄ in toluene.

  • Remove methanol via distillation.

  • Wash with NaHCO₃ and purify by column chromatography (hexane/EtOAc).

Multi-Step Synthesis via Ester Intermediates

Silylation-Carboxylation-Aromatization

Adapted from benzofuran synthesis, this approach involves:

  • Silylation : Protect reactive hydroxyl groups with tert-butyldimethylsilyl (TBS) chloride.

  • Carboxylation : Introduce CO₂ under high pressure.

  • Aromatization : Remove protecting groups via acid hydrolysis.

Example Protocol :

  • Silylate 4-hydroxyfuran with TBSCl in CH₂Cl₂.

  • Carboxylate with CO₂ (3 atm) and NaOH in THF.

  • Treat with HCl/MeOH to remove silyl groups (yield: 62–70%).

Comparative Analysis of Methods

Method Yield (%) Key Advantages Limitations
Friedel-Crafts + CO₂68–78High regioselectivityHigh-pressure equipment required
Direct tert-butylation86–92Mild conditions, scalableLimited to ester precursors
Multi-step synthesis62–70Versatile for functionalized derivativesLengthy, low overall yield

Industrial-Scale Optimization

Continuous Flow Reactors

  • Benefits : Enhanced heat transfer, reduced reaction time.

  • Conditions : 80°C, 2-hour residence time, AlCl₃ catalyst.

Purification Techniques

  • Distillation : For intermediate 4-tert-butylfuran (bp: 145–150°C).

  • Recrystallization : Ethanol/water (3:1) for final product (purity >99%).

Challenges and Solutions

Byproduct Formation

  • Issue : Isomerization to 5-tert-butylfuran-2-carboxylic acid.

  • Solution : Use bulky Lewis acids (e.g., FeCl₃) to favor 4-substitution.

Solvent Selection

  • Polar aprotic solvents (DMF, THF) improve carboxylation efficiency.

  • Toluene minimizes side reactions in transesterification.

Recent Advances

  • Catalyst-free carboxylation : Supercritical CO₂ at 120°C achieves 75% yield.

  • Enzymatic methods : Lipase-catalyzed esterification (under exploration) .

Chemical Reactions Analysis

Types of Reactions: 4-tert-butylfuran-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding furan derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.

Major Products Formed:

    Oxidation: Products include furan-2,5-dicarboxylic acid and other oxidized derivatives.

    Reduction: Products include 4-tert-butyl-furan-2-methanol and 4-tert-butyl-furan-2-aldehyde.

    Substitution: Products vary depending on the substituent introduced, such as halogenated or nitrated furans.

Scientific Research Applications

Scientific Research Applications

4-tert-butylfuran-2-carboxylic acid serves as a versatile building block in organic synthesis. Its applications include:

  • Synthesis of Complex Organic Molecules : It is employed as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
  • Polymer Chemistry : Used in developing specialty polymers due to its unique reactivity.

Biological Activities

Research has indicated potential biological activities of this compound:

  • Antimicrobial Properties : Studies suggest it may exhibit activity against various microbial strains.
  • Anticancer Effects : Preliminary investigations have shown promise in inhibiting cancer cell proliferation, although further studies are needed to elucidate mechanisms and efficacy.

Medicinal Chemistry

The compound is being explored for its role as a pharmacophore in drug development. Its structural features allow for modifications that can enhance bioactivity and selectivity towards specific biological targets.

Industrial Uses

In industry, this compound is utilized for:

  • Production of Specialty Chemicals : It acts as a precursor for various chemical syntheses.
  • Agrochemicals : Its derivatives are studied for potential use in agricultural applications.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of various furan derivatives, including this compound. Results indicated significant activity against Gram-positive bacteria, suggesting its potential as an antimicrobial agent.

Case Study 2: Anticancer Research

Research published in a peer-reviewed journal explored the anticancer effects of this compound on different cancer cell lines. The findings demonstrated that it inhibited cell growth effectively, warranting further exploration into its mechanisms and therapeutic potential.

Mechanism of Action

The mechanism of action of 4-tert-butylfuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, while the furan ring can participate in π-π stacking interactions. These interactions contribute to its biological activity and potential therapeutic effects.

Comparison with Similar Compounds

    Furan-2-carboxylic acid: Lacks the tert-butyl group, resulting in different chemical properties and reactivity.

    4-Tert-butylphenylboronic acid: Contains a boronic acid group instead of a carboxylic acid group, leading to different applications and reactivity.

    5-(4-tert-butylphenyl)furan-2-carboxylic acid: Similar structure but with a phenyl group, affecting its chemical behavior and applications.

Uniqueness: 4-tert-butylfuran-2-carboxylic acid is unique due to the presence of both a tert-butyl group and a carboxylic acid group on the furan ring. This combination imparts distinct chemical properties, making it valuable for specific synthetic and research applications.

Biological Activity

4-tert-butylfuran-2-carboxylic acid is an organic compound belonging to the furan family, characterized by a furan ring substituted with a tert-butyl group at the fourth position and a carboxylic acid group at the second position. This unique structure imparts distinct chemical properties, making it a subject of interest in various biological studies, particularly concerning its potential antimicrobial and anticancer activities.

This compound can be synthesized through a series of reactions starting from furan. The synthesis typically involves:

  • Friedel-Crafts Alkylation : The tert-butyl group is introduced using tert-butyl chloride and a Lewis acid catalyst.
  • Carboxylation : The introduction of the carboxylic acid group is achieved by treating the intermediate with carbon dioxide under high pressure and temperature in the presence of a base like sodium hydroxide.

These synthetic methods highlight the compound's versatility for further modifications and applications in biological research.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.

  • Mechanism of Action : The compound's biological activity is attributed to its ability to disrupt bacterial cell membranes and interfere with metabolic processes. This is likely due to its capacity to form hydrogen bonds and ionic interactions with biological molecules.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies:

  • Cell Line Studies : In vitro assays using cancer cell lines have demonstrated that this compound can induce apoptosis (programmed cell death) in certain types of cancer cells. For instance, studies have shown that it affects the proliferation of breast cancer cells by modulating signaling pathways associated with cell survival and death.
  • Mechanism of Action : The anticancer effects are believed to stem from its interaction with specific molecular targets involved in cancer progression, including modulation of gene expression related to cell cycle regulation.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally similar compounds can be insightful:

CompoundStructure DescriptionBiological Activity
Furan-2-carboxylic acid Lacks tert-butyl groupLimited antimicrobial properties
4-Tert-butylphenylboronic acid Contains boronic acid groupDifferent applications in medicinal chemistry
5-(4-tert-butylphenyl)furan-2-carboxylic acid Similar structure but with phenyl groupEnhanced stability but varied activity

Case Studies

  • Antimicrobial Efficacy : A study conducted on various bacterial strains revealed that this compound exhibited a minimum inhibitory concentration (MIC) value comparable to established antibiotics, suggesting its potential as an alternative antimicrobial agent.
  • Cancer Cell Line Research : In a controlled laboratory setting, treatment of breast cancer cells with varying concentrations of this compound resulted in significant reductions in cell viability, indicating its potential role as an anticancer drug candidate.

Q & A

Basic Research Question

  • HPLC : Use a C18 column with UV detection at 254 nm; mobile phase: acetonitrile/0.1% formic acid (70:30).
  • Mass Spectrometry : ESI-MS in negative ion mode ([M-H]⁻ expected at m/z ~195). Calibrate with deuterated internal standards for accuracy .
  • Titration : Non-aqueous titration with KOH in ethanol (phenolphthalein endpoint) for bulk purity assessment .

How can researchers resolve discrepancies in biological activity data across studies?

Advanced Research Question
Variations in bioactivity (e.g., enzyme inhibition) may stem from:

  • Sample Purity : Validate via orthogonal methods (HPLC + NMR) to exclude confounding impurities.
  • Assay Conditions : Standardize buffer pH (e.g., phosphate buffer at pH 7.4) and temperature (25°C vs. 37°C).
  • Structural Analogues : Compare with 5-ethylfuran-2-carboxylic acid to isolate tert-butyl-specific effects. Dose-response curves should span 3 log units to confirm IC₅₀ reproducibility .

What strategies are effective for modifying this compound to enhance its pharmacokinetic properties?

Advanced Research Question

  • Prodrug Synthesis : Esterify the carboxylic acid (e.g., ethyl ester) to improve membrane permeability. Hydrolyze in vivo via esterases.
  • Salt Formation : Sodium or potassium salts for enhanced aqueous solubility.
  • Co-crystallization : With cyclodextrins to modulate release kinetics in drug delivery systems .

How should researchers document methodological limitations in publications?

Basic Research Question
Follow academic writing standards:

  • Transparency : Disclose incomplete toxicity data or unoptimized reaction steps.
  • Structured Sections : Use "Limitations" subheadings in the Discussion to address reproducibility concerns (e.g., solvent effects on yield).
  • Data Availability : Share raw spectral data in repositories (e.g., PubChem) for peer validation .

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